molecular formula C25H22O11 B1264477 Silyamandin CAS No. 1009565-36-9

Silyamandin

Cat. No. B1264477
CAS RN: 1009565-36-9
M. Wt: 498.4 g/mol
InChI Key: BVNNAIYNHUXFCR-QRVGLHCZSA-N
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Description

Silyamandin is a flavonolignan compound . It is formed through the oxidative degradation of Silydianin . The compound has a molecular weight of 498.44 and its formula is C25H22O11 .


Synthesis Analysis

Silyamandin is formed through the oxidative degradation of Silydianin . More detailed information about the synthesis of Silyamandin might be found in specific scientific literature .


Molecular Structure Analysis

The molecular structure of Silyamandin is represented by the formula C25H22O11 . For a detailed molecular structure analysis, specific scientific literature or databases should be consulted.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Silyamandin are not provided in the search results. For a detailed analysis of these properties, specific scientific literature or databases should be consulted .

Scientific Research Applications

Hepatoprotective Herbal Drug: Silymarin

  • Silymarin, derived from the milk thistle plant, is primarily used for liver protection. It has shown efficacy in various liver diseases like alcoholic liver diseases, liver cirrhosis, Amanita mushroom poisoning, viral hepatitis, and diabetic patients. Silymarin acts through antioxidative, anti-lipid peroxidative, antifibrotic, anti-inflammatory, membrane stabilizing, immunomodulatory, and liver regenerating mechanisms (Pradhan & Girish, 2006).

Anti-Cancer Applications

Multitargeted Therapy of Cancer by Silymarin

  • Silymarin has been identified as a chemopreventive agent for cancer. It modulates cell cycle regulators and proteins involved in apoptosis, exhibits anti-inflammatory and anti-metastatic activities, and may reduce chemotherapy and radiotherapy-induced toxicity (Ramasamy & Agarwal, 2008).

Emerging Medical Applications

Silybin and Silymarin: New and Emerging Applications

  • Silybin and silymarin have shown potential in anticancer and canceroprotective activities. They exhibit hypocholesterolemic activity and protective effects on various organs. New functions of silybin, such as specific receptor interaction and modulation of cell-signaling pathways, have been discovered (Gazak, Walterová, & Křen, 2007).

Anti-inflammatory and Anti-arthritic Applications

Anti-inflammatory and Anti-arthritic Activities of Silymarin

  • Silymarin exhibits significant anti-inflammatory and antiarthritic activities, primarily acting through the inhibition of 5-lipoxygenase (Gupta et al., 2000).

Metabolic Syndrome Applications

Silymarin Ameliorates Metabolic Dysfunction

  • Silymarin has shown efficacy in ameliorating insulin resistance, dyslipidemia, and inflammation in diet-induced obesity, suggesting its potential in treating metabolic syndrome (Gu et al., 2016).

properties

IUPAC Name

(3aR,4R,5R,7aR)-4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32)/t12-,13-,18+,19+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNAIYNHUXFCR-QRVGLHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3COC(=O)[C@H]3C(=C[C@H]2C(=O)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858699
Record name Silyamandin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009565-36-9
Record name Silyamandin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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